molecular formula C9H9NO4S B065198 Methyl 2-(methylthio)-5-nitrobenzoate CAS No. 191604-70-3

Methyl 2-(methylthio)-5-nitrobenzoate

Cat. No.: B065198
CAS No.: 191604-70-3
M. Wt: 227.24 g/mol
InChI Key: BULMXSINASASPJ-UHFFFAOYSA-N
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Description

Methyl 2-(methylthio)-5-nitrobenzoate is an organic compound with the molecular formula C9H9NO4S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a nitro group at the 5-position and a methylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(methylthio)-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 2-(methylthio)benzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the aromatic ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylthio)-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation

    Substitution: Halogens (chlorine, bromine), nitrating agents (sulfuric acid, nitric acid)

Major Products Formed

    Oxidation: Methyl 2-(methylsulfinyl)-5-nitrobenzoate, Methyl 2-(methylsulfonyl)-5-nitrobenzoate

    Reduction: Methyl 2-(methylthio)-5-aminobenzoate

    Substitution: Various halogenated or further nitrated derivatives

Scientific Research Applications

Methyl 2-(methylthio)-5-nitrobenzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives with potential biological activities.

    Biology: Investigated for its potential antimicrobial and antifungal properties. The nitro group and methylthio group contribute to its biological activity.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 2-(methylthio)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to antimicrobial or cytotoxic effects. The methylthio group may also contribute to the compound’s overall reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Methyl 2-(methylthio)-5-nitrobenzoate can be compared with other similar compounds, such as:

    Methyl 2-(methylthio)benzoate: Lacks the nitro group, resulting in different chemical and biological properties.

    Methyl 2-(methylsulfinyl)-5-nitrobenzoate:

    Methyl 2-(methylsulfonyl)-5-nitrobenzoate: Contains a sulfone group, which significantly alters its chemical behavior and biological activity.

Properties

IUPAC Name

methyl 2-methylsulfanyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c1-14-9(11)7-5-6(10(12)13)3-4-8(7)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULMXSINASASPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428227
Record name methyl 2-(methylthio)-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191604-70-3
Record name methyl 2-(methylthio)-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine 2-methylthio-5-nitrobenzoic acid, (3.2 g, 15 mmol), N,N-diisopropylethylamine (17.0 mL, 100 mmol), and methyl iodide (12.45 mL, 200 mmol) in acetonitrile (50 mL). After 18 hours, dilute the reaction mixture with ethyl acetate, extract with brine, dry the organic layer over MgSO4, filter, and evaporate in vacuo to give a residue. Chromatograph the residue on silica gel eluting with 20% ethyl acetate/hexane to give methyl 2-methylthio-5-nitrobenzoate. Rf=0.58 (silica gel, 30% ethyl acetate/hexane).
Quantity
3.2 g
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reactant
Reaction Step One
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17 mL
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reactant
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12.45 mL
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reactant
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ethyl acetate hexane
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50 mL
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Synthesis routes and methods II

Procedure details

To a solution of 10.02 g of methyl 2-chloro-5-nitrobenzoate dissolved in 100 ml of N,N-dimethylformamide, was added 23.92 g of a 15% aqueous solution of sodium methylmercaptan dropwise under ice cooling. The mixture was stirred for 30 minutes. Water was added to the reaction mixture and the whole was extracted with ethyl acetate. The organic layer was washed with saturated brine, and was dried over anhydrous magnesium sulfate. The crude product obtained by removal of the solvent under reduced pressure was recrystallized from ethyl acetate—hexane, to yield 8.76 g of methyl 2-methylthio-5-nitrobenzoate (melting point: 126.5-127.5° C.) (Reaction Scheme (42) described below).
Quantity
10.02 g
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reactant
Reaction Step One
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100 mL
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solvent
Reaction Step One
[Compound]
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aqueous solution
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